molecular formula C19H20FN3O3 B5317625 methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate

methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate

货号 B5317625
分子量: 357.4 g/mol
InChI 键: QOERFQNNUOOUBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used in the treatment of depression and social anxiety disorders. It was first developed in the 1970s by the Swiss pharmaceutical company Hoffmann-La Roche and was later approved for use in several countries, including Canada, Australia, and Europe. Moclobemide is a relatively new drug that has gained popularity due to its unique mechanism of action and fewer side effects compared to other antidepressant medications.

作用机制

Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate is a selective and reversible inhibitor of MAO-A, which is an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety. Unlike other MAO inhibitors, this compound does not inhibit MAO-B, which is responsible for breaking down tyramine, a compound found in many foods and beverages. This makes this compound less likely to cause the potentially dangerous hypertensive crisis that can occur with other MAO inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. This compound has been found to have fewer side effects compared to other antidepressant medications, such as weight gain, sexual dysfunction, and sedation.

实验室实验的优点和局限性

Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has several advantages for use in lab experiments. It has a unique mechanism of action compared to other antidepressant medications, which can provide insights into the underlying biology of depression and anxiety disorders. Additionally, its selectivity for MAO-A makes it less likely to cause side effects such as hypertensive crisis. However, this compound has some limitations in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the body. Additionally, its effectiveness may be limited in certain populations, such as those with severe depression or treatment-resistant depression.

未来方向

There are several potential future directions for research on methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate. One area of interest is its potential use in the treatment of cognitive impairment associated with Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of this compound in combination with other medications for the treatment of bipolar disorder and obsessive-compulsive disorder. Further studies are also needed to determine the long-term efficacy and safety of this compound in the treatment of depression and anxiety disorders.

合成方法

Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate is synthesized by reacting 4-chloro-3-nitrobenzoic acid with 2-fluorophenylpiperazine in the presence of a reducing agent such as iron powder, followed by acylation with methyl chloroformate. The resulting compound is then treated with ammonia to yield this compound.

科学研究应用

Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. Additionally, it has been used in combination with other medications to treat bipolar disorder and obsessive-compulsive disorder. This compound has also been studied for its potential use in the treatment of cognitive impairment associated with Alzheimer's disease and Parkinson's disease.

属性

IUPAC Name

methyl 2-[[4-(2-fluorophenyl)piperazine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-26-18(24)14-6-2-4-8-16(14)21-19(25)23-12-10-22(11-13-23)17-9-5-3-7-15(17)20/h2-9H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOERFQNNUOOUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。